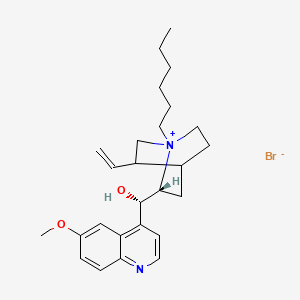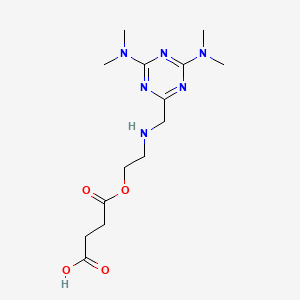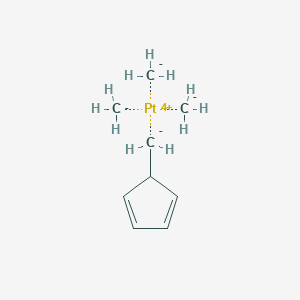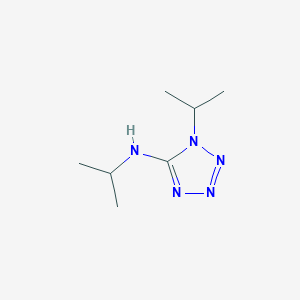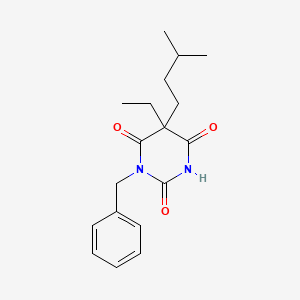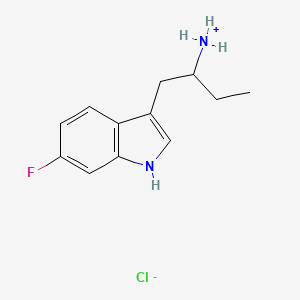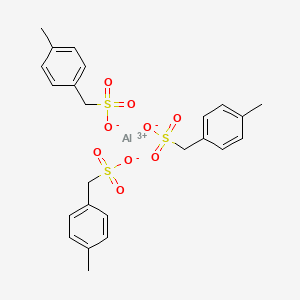
Aluminum xylenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum xylenesulfonate is a chemical compound that belongs to the class of aluminum salts of xylenesulfonic acid. It is known for its solubility in water and its use as a surfactant in various industrial applications. The compound is often utilized in formulations where enhanced solubility and stability are required.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aluminum xylenesulfonate can be synthesized through the reaction of aluminum hydroxide with xylenesulfonic acid. The reaction typically involves dissolving aluminum hydroxide in water and then adding xylenesulfonic acid under controlled temperature and pH conditions. The mixture is stirred until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of aluminum sulfate and sodium xylenesulfonate. The reaction is carried out in large reactors where aluminum sulfate is reacted with sodium xylenesulfonate in an aqueous medium. The resulting product is then purified and concentrated to obtain this compound in the desired form.
Analyse Chemischer Reaktionen
Types of Reactions
Aluminum xylenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into other aluminum-containing compounds.
Substitution: The sulfonate group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or other sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce aluminum hydroxide or other aluminum salts.
Wissenschaftliche Forschungsanwendungen
Aluminum xylenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a stabilizing agent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: Utilized in the production of detergents, cleaning agents, and other industrial formulations due to its solubility and stability properties.
Wirkmechanismus
The mechanism of action of aluminum xylenesulfonate involves its ability to interact with various molecular targets and pathways. The compound acts as a surfactant, reducing surface tension and enhancing the solubility of other substances. In biological systems, it may interact with cell membranes and proteins, affecting their structure and function. The exact molecular targets and pathways can vary depending on the specific application and conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aluminum sulfate: Another aluminum salt used in water treatment and as a coagulant.
Aluminum chloride: Commonly used in antiperspirants and as a catalyst in chemical reactions.
Calcium xylenesulfonate: Similar to aluminum xylenesulfonate but with calcium as the central metal ion.
Uniqueness
This compound is unique due to its specific combination of aluminum and xylenesulfonic acid, which imparts distinct solubility and surfactant properties. Its ability to function effectively in various industrial and scientific applications sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C24H27AlO9S3 |
|---|---|
Molekulargewicht |
582.6 g/mol |
IUPAC-Name |
aluminum;(4-methylphenyl)methanesulfonate |
InChI |
InChI=1S/3C8H10O3S.Al/c3*1-7-2-4-8(5-3-7)6-12(9,10)11;/h3*2-5H,6H2,1H3,(H,9,10,11);/q;;;+3/p-3 |
InChI-Schlüssel |
ZHQLGEUOSQKESV-UHFFFAOYSA-K |
Kanonische SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)[O-].CC1=CC=C(C=C1)CS(=O)(=O)[O-].CC1=CC=C(C=C1)CS(=O)(=O)[O-].[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


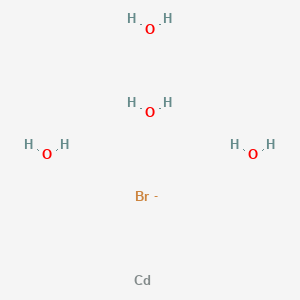
![[S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13779482.png)
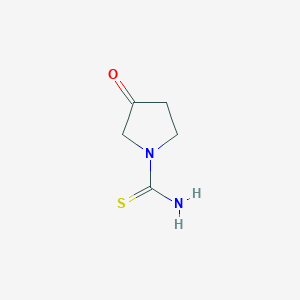
![1-[4-(2-Chloroethyl)phenyl]octan-1-one](/img/structure/B13779494.png)
![[2-(dimethylcarbamoyloxy)phenyl]azanium;chloride](/img/structure/B13779501.png)
![7-(3-Carboxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13779516.png)
